N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Description
The compound N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide features a benzodioxin-thiazol core linked to a cyclohexanecarboxamide group. This structure combines a bicyclic 1,4-benzodioxin moiety (a fused dioxane and benzene system) with a thiazole heterocycle, which is substituted at the 2-position by a carboxamide group. The cyclohexane ring in the carboxamide likely enhances lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-17(12-4-2-1-3-5-12)20-18-19-14(11-24-18)13-6-7-15-16(10-13)23-9-8-22-15/h6-7,10-12H,1-5,8-9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVWMTPCLNFVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps. One common approach starts with the preparation of the dihydrobenzo[b][1,4]dioxin core, which can be synthesized from 2,3-dihydroxybenzoic acid through alkylation, azidation, Curtius rearrangement, and hydrolysis . The thiazole ring is then introduced via a cyclization reaction involving appropriate thioamide precursors . Finally, the cyclohexanecarboxamide group is attached through an amide coupling reaction using standard peptide synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. The key steps include:
- Formation of the Benzodioxin Ring : This can be achieved through cyclization reactions involving appropriate dihydroxy compounds and halides under basic conditions.
- Thiazole Introduction : The thiazole moiety is generally synthesized via condensation reactions involving α-halo ketones and thiourea derivatives.
- Final Amide Formation : The cyclohexanecarboxylic acid is coupled with the thiazole derivative to form the desired amide.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on thiazole derivatives have shown promising results against various bacterial strains and fungi. These compounds may inhibit microbial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF7. In vitro assays have demonstrated that derivatives containing thiazole and benzodioxin moieties can induce cytotoxic effects in cancer cells by promoting apoptosis or inhibiting cell proliferation . Molecular docking studies have further elucidated the binding interactions between these compounds and specific cancer-related targets.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Compounds with similar structures have shown efficacy as inhibitors of α-glucosidase and acetylcholinesterase, making them candidates for treating conditions like Type 2 diabetes and Alzheimer's disease . The inhibition mechanism typically involves competitive binding to the active site of the enzymes.
Case Study 1: Antimicrobial Screening
A study conducted on a series of thiazole derivatives highlighted the antimicrobial efficacy of compounds related to this compound. The results indicated that several derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .
Case Study 2: Anticancer Activity Assessment
In a focused study on anticancer properties, a derivative of this compound was tested against MCF7 cells using the Sulforhodamine B assay. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an effective anticancer agent .
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study, including computational modeling and experimental validation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxin-Thiazol Scaffolds
2-Chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
- Structure : Differs in the carboxamide substituent (2-chloro-4-nitrobenzene vs. cyclohexane).
- Molecular weight (417.82 g/mol) is higher than the target compound due to the nitro group .
- Application: Not explicitly stated, but nitro groups are common in antimicrobial or antiparasitic agents.
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
- Structure : Replaces cyclohexanecarboxamide with a benzofuran-carboxamide.
- Properties : Benzofuran’s aromaticity may improve π-π stacking with protein targets. The oxygen in benzofuran could participate in hydrogen bonding, differing from the cyclohexane’s hydrophobic interactions .
G856-3480 (ChemDiv Screening Compound)
- Structure : Incorporates a trifluoromethylphenyl-thiazol-ethyl group and an ethanediamide linker.
- Properties: The trifluoromethyl group enhances metabolic stability and lipophilicity.
Functional Analogues with Benzodioxin or Thiazol Moieties
SSR181507 HCl
- Structure : Combines a benzodioxin-methyl group with an azabicyclo[3.2.1]octane system.
- Application : A dopamine D2 and serotonin 5-HT1A receptor partial agonist, used in schizophrenia research. The benzodioxin moiety may contribute to CNS penetration .
WAY100635
- Structure : Contains a cyclohexanecarboxamide linked to a piperazinyl-pyridine system.
- Application: A 5-HT1A receptor antagonist.
3',4'-(1",4"-Dioxino) Flavone Derivatives
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Targets/Applications |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₉N₃O₃S* | ~365.4 | Cyclohexanecarboxamide | CNS receptors, anti-inflammatory |
| 2-Chloro-4-nitrobenzamide derivative | C₁₈H₁₂ClN₃O₅S | 417.82 | Nitro, chloro | Antimicrobial/electrophilic targets |
| G856-3480 (ChemDiv) | C₂₄H₂₂F₃N₃O₃S | 501.51 | Trifluoromethyl, ethanediamide | Kinase or GPCR modulation |
| SSR181507 HCl | C₂₃H₂₆ClN₃O₃ | 440.93 | Azabicyclo, benzodioxin | D2/5-HT1A receptors (CNS) |
| 3',4'-(1",4"-Dioxino) Flavone (4g) | C₁₉H₁₆O₅ | 324.33 | Hydroxy-methyl, dioxane | Antihepatotoxic (ROS scavenging) |
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Benzodioxin-Thiazol Core : Common in CNS-active compounds (e.g., SSR181507, WAY100635). The dioxane oxygen may enhance solubility, while the thiazol’s sulfur could influence redox interactions .
- Carboxamide Substituents :
- Electron-Withdrawing Groups (e.g., nitro, chloro) : Improve binding to enzymes or receptors with electrophilic pockets but may increase toxicity risks .
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and significant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Components : A cyclohexanecarboxamide linked to a thiazole and a benzodioxin moiety.
- Molecular Formula : C17H20N2O2S
- CAS Number : 381724-21-6
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that derivatives of benzodioxin compounds exhibit inhibitory effects on various enzymes. For instance, compounds related to this structure have shown moderate inhibition against α-glucosidase, which is crucial for glucose metabolism and a target for type 2 diabetes treatment .
- Antimicrobial Activity : Research has highlighted the potential antimicrobial properties of similar thiazole derivatives against Mycobacterium tuberculosis and other pathogens. The structural modifications in these compounds can enhance their efficacy against resistant strains .
- Neuroprotective Effects : Some studies suggest that benzodioxin derivatives may possess neuroprotective properties, potentially through the modulation of cholinergic signaling pathways. This could be relevant for treating neurodegenerative disorders .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anti-Diabetic Potential : A study synthesized various derivatives of the parent compound and evaluated their anti-diabetic potential through α-glucosidase inhibition assays. The most potent derivative exhibited an IC50 value significantly lower than that of standard drugs like acarbose, suggesting its potential as a therapeutic agent for managing blood glucose levels .
- Antimycobacterial Activity : Another investigation focused on the antimycobacterial properties of thiazole derivatives. The study reported that certain structural modifications led to improved activity against drug-resistant strains of Mycobacterium tuberculosis, indicating that the compound could serve as a lead for developing new antimycobacterial agents .
- Neuroprotective Studies : Research exploring the neuroprotective effects of benzodioxin derivatives indicated that these compounds could mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for conditions like Alzheimer's disease .
Q & A
Q. What are the recommended synthetic routes for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Cyclization of precursors to form the thiazole core (e.g., via Hantzsch thiazole synthesis).
- Subsequent functionalization with the benzodioxin moiety and cyclohexanecarboxamide group. Key steps require optimization of reagents (e.g., DMF-DMA for enaminone formation) and purification via column chromatography .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Analytical methods include:
- NMR spectroscopy : To confirm functional groups and regiochemistry (e.g., benzodioxin aromatic protons at δ 6.7–7.2 ppm) .
- Mass spectrometry (HRMS) : For molecular ion verification and detection of by-products .
- HPLC : To assess purity (>95% recommended for biological assays) .
Q. What safety protocols should be followed when handling this compound?
While specific toxicity data are limited, general precautions apply:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid ignition sources (P210) and ensure proper ventilation (P201/P202) .
- Store in a cool, dry place away from reactive agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
- Dose-response curves : Establish EC50/IC50 values using standardized protocols (e.g., MTT assays for cytotoxicity) .
- Orthogonal assays : Confirm activity via complementary methods (e.g., fluorescence-based binding assays vs. enzymatic inhibition) .
- Control for solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?
Given limited mechanistic
- Target fishing : Use affinity chromatography or thermal shift assays to identify protein targets .
- Molecular docking : Screen against databases (e.g., PDBe-KB) to predict interactions with receptors like GPCRs or kinases .
- Transcriptomic profiling : RNA-seq can reveal pathway modulation (e.g., neurotransmitter systems suggested in similar compounds) .
Q. How can synthetic by-products be minimized during scale-up?
Critical factors include:
Q. What structural modifications could enhance the compound’s pharmacokinetic properties?
Rational design approaches:
- Bioisosteric replacement : Substitute the cyclohexanecarboxamide with a piperazine ring to improve solubility .
- Prodrug derivatization : Introduce ester groups to enhance membrane permeability .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., benzodioxin oxidation) .
Methodological Guidance
Q. What in vitro models are suitable for preliminary neuroactivity screening?
- Primary neuronal cultures : Assess neuroprotection against Aβ25–35-induced toxicity (relevant to Alzheimer’s research) .
- SH-SY5Y cells : Evaluate dopamine receptor modulation via cAMP assays .
- Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 monolayers to predict CNS accessibility .
Q. How should researchers address low yields in thiazole ring formation?
Troubleshooting steps:
Q. What computational tools can predict metabolic pathways for this compound?
- SwissADME : Estimates CYP450 metabolism and clearance .
- METEOR : Identifies potential metabolites (e.g., benzodioxin hydroxylation) .
- Molecular dynamics (MD) simulations : Model interactions with metabolic enzymes like CYP3A4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
